molecular formula C14H20ClO2P B7813378 1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene

1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene

Cat. No.: B7813378
M. Wt: 286.73 g/mol
InChI Key: PHBBXXQDRLVOHM-UHFFFAOYSA-N
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Description

1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene is an organophosphorus compound characterized by the presence of a chloro(cyclohexyl)phosphoryl group attached to a benzene ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene typically involves the reaction of cyclohexylphosphonic dichloride with 4-methoxybenzyl alcohol under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as triethylamine, and a suitable solvent.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene involves its interaction with molecular targets through the phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation processes.

Comparison with Similar Compounds

  • 1-[[Chloro(phenyl)phosphoryl]methyl]-4-methoxybenzene
  • 1-[[Chloro(cyclohexyl)phosphoryl]methyl]benzene
  • 1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-chlorobenzene

Uniqueness: 1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene is unique due to the presence of both a cyclohexyl group and a methoxy-substituted benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for specialized applications in synthesis and material science.

Properties

IUPAC Name

1-[[chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClO2P/c1-17-13-9-7-12(8-10-13)11-18(15,16)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBBXXQDRLVOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CP(=O)(C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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